molecular formula C12H9BO4 B14369044 Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- CAS No. 93131-95-4

Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)-

Cat. No.: B14369044
CAS No.: 93131-95-4
M. Wt: 228.01 g/mol
InChI Key: UYCAKLDGWUEYQC-UHFFFAOYSA-N
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Description

Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- is an organic compound with the molecular formula C12H9BO4 It is a derivative of phenol, where the hydroxyl group is substituted with a 1,3,2-benzodioxaborol-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- typically involves the reaction of phenol with a boronic acid derivative. One common method is the reaction of phenol with 2-bromobenzodioxaborole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to phenol derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenol group.

Common Reagents and Conditions

    Oxidation: Reagents like sodium dichromate or potassium permanganate are used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds depending on the reaction conditions and reagents used.

Scientific Research Applications

Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the benzodioxaborole group can form reversible covalent bonds with nucleophilic sites in biomolecules, affecting their function and activity. This interaction can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound with a hydroxyl group directly attached to the benzene ring.

    Catechol: A dihydroxybenzene with hydroxyl groups at the 1 and 2 positions.

    Resorcinol: A dihydroxybenzene with hydroxyl groups at the 1 and 3 positions.

Uniqueness

Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- is unique due to the presence of the benzodioxaborole group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where traditional phenols or dihydroxybenzenes may not be suitable.

Properties

CAS No.

93131-95-4

Molecular Formula

C12H9BO4

Molecular Weight

228.01 g/mol

IUPAC Name

2-(1,3,2-benzodioxaborol-2-yloxy)phenol

InChI

InChI=1S/C12H9BO4/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8,14H

InChI Key

UYCAKLDGWUEYQC-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)OC3=CC=CC=C3O

Origin of Product

United States

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